molecular formula C17H16N4O5S B11007731 ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11007731
M. Wt: 388.4 g/mol
InChI Key: ZKSGHUSBJPFBEY-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an indole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, ethanolic HCl, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the nitro group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: Another indole derivative with similar structural features.

    METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.

Uniqueness

ETHYL 4-METHYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(4-nitroindol-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O5S/c1-3-26-16(23)15-10(2)18-17(27-15)19-14(22)9-20-8-7-11-12(20)5-4-6-13(11)21(24)25/h4-8H,3,9H2,1-2H3,(H,18,19,22)

InChI Key

ZKSGHUSBJPFBEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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